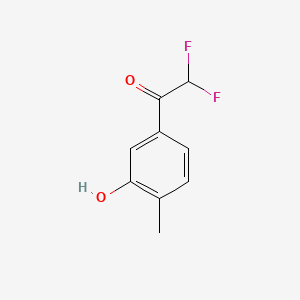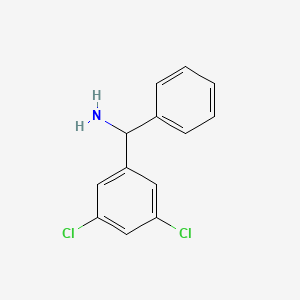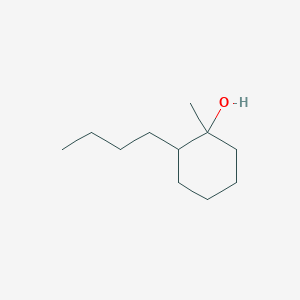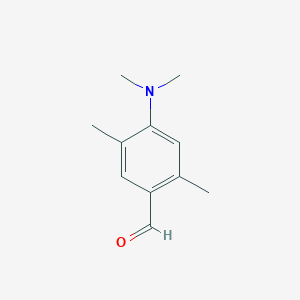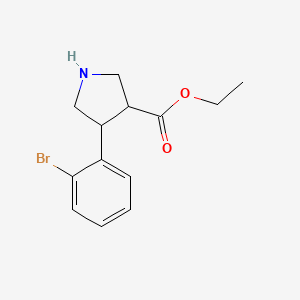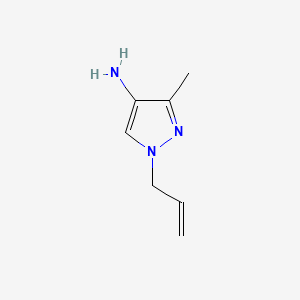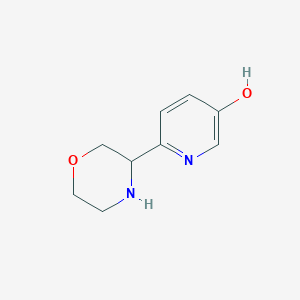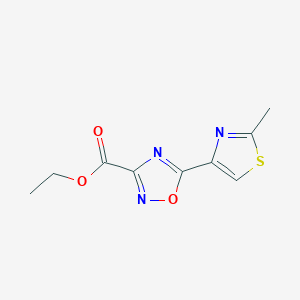
Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a thiazole ring and an oxadiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiazole ring contributes to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the formation of the thiazole ring followed by the construction of the oxadiazole ring. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxadiazole ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating them. The oxadiazole ring can also contribute to the compound’s biological activity by interacting with nucleic acids or proteins .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole and oxadiazole derivatives, such as:
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
What sets Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate apart is its specific combination of the thiazole and oxadiazole rings, which imparts unique chemical and biological properties. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H9N3O3S |
|---|---|
分子量 |
239.25 g/mol |
IUPAC名 |
ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3S/c1-3-14-9(13)7-11-8(15-12-7)6-4-16-5(2)10-6/h4H,3H2,1-2H3 |
InChIキー |
QSAHALWUOORPPF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=N1)C2=CSC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


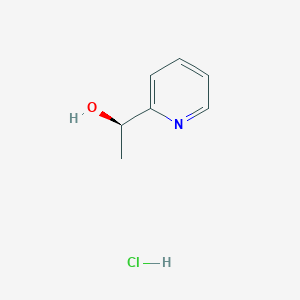
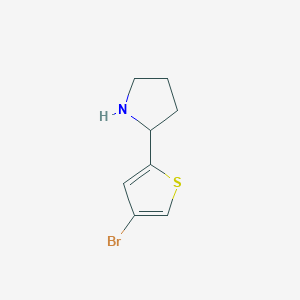
![2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13629926.png)

